(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, a dimethylphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions (often referred to as “click chemistry”).
Coupling Reactions: The final step involves coupling the piperidine derivative with the triazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperidine ring.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone would depend on its specific biological target. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Interaction with DNA/RNA: The compound could interact with nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperidin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- (4-benzylpiperidin-1-yl)(1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
- (4-benzylpiperidin-1-yl)(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
The uniqueness of (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-8-9-21(14-18(17)2)27-16-22(24-25-27)23(28)26-12-10-20(11-13-26)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLYYUIRHRXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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